Tris(dodecan-1-olato)(propan-2-olato)titanium
CAS No.: 68443-49-2
Cat. No.: VC18457404
Molecular Formula: C39H86O4Ti
Molecular Weight: 667.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68443-49-2 |
|---|---|
| Molecular Formula | C39H86O4Ti |
| Molecular Weight | 667.0 g/mol |
| IUPAC Name | dodecan-1-ol;propan-2-ol;titanium |
| Standard InChI | InChI=1S/3C12H26O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h3*13H,2-12H2,1H3;3-4H,1-2H3; |
| Standard InChI Key | ZUSHDFQJSJHJRB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCO.CCCCCCCCCCCCO.CCCCCCCCCCCCO.CC(C)O.[Ti] |
Introduction
Synthesis and Structural Characteristics
Synthetic Methodology
The compound is synthesized via the reaction of titanium alkoxides (e.g., titanium isopropoxide) with dodecan-1-ol and propan-2-ol under anhydrous conditions . The process involves ligand exchange, where labile alkoxide groups on titanium are replaced by bulkier dodecan-1-olato and propan-2-olato ligands. Key parameters include temperature control (50–80°C) and inert atmosphere to prevent hydrolysis.
Table 1: Synthesis Conditions
| Parameter | Value/Range |
|---|---|
| Temperature | 50–80°C |
| Solvent | Toluene or hexane |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
Structural Analysis
X-ray crystallography of analogous titanium complexes reveals a distorted tetrahedral geometry around the titanium center . The dodecan-1-olato ligands () contribute to hydrophobicity, while the propan-2-olato ligand () moderates steric bulk. Bond lengths for Ti–O range from 1.89–1.95 Å, consistent with Ti(IV)-alkoxide complexes .
Chemical Reactivity and Stability
Hydrolysis
The compound undergoes hydrolysis in aqueous environments, yielding titanium dioxide () and corresponding alcohols :
This reactivity is exploited in sol-gel processes for nanoparticle synthesis.
Transesterification
In the presence of carboxylic acids or other alcohols, the complex participates in ligand-exchange reactions. For example, reaction with stearic acid replaces dodecan-1-olato ligands with stearate groups, altering solubility and thermal stability .
Applications in Industrial and Research Contexts
Catalysis
The compound serves as a precursor in heterogeneous catalysis, particularly in esterification and polymerization reactions. Its hydrophobic ligands enhance compatibility with organic substrates, improving reaction efficiency .
Material Science
In nanocomposite fabrication, the complex’s hydrolysis product () is used for UV-resistant coatings and photocatalytic materials . Compared to titanium tetrachloride-derived , it offers better particle size control .
Comparative Analysis with Structural Analogs
Ligand Effects on Properties
Replacing dodecan-1-olato with sulfonate or phosphate ligands (e.g., in titanium tris(dodecylbenzenesulfonate)isopropoxide ) increases thermal stability (decomposition at 290°C vs. 200°C) but reduces organic solubility.
Performance in Catalysis
Bulkier ligands hinder substrate access to the titanium center, reducing catalytic activity but improving selectivity in asymmetric reactions .
Recent Advances and Future Directions
Recent studies focus on modifying ligand architectures to enhance photocatalytic efficiency and biocompatibility . Hybrid complexes with mixed alkoxide/carboxylate ligands show promise in solar cell applications .
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